
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is a heterocyclic compound that contains both a morpholine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine typically involves the reaction of morpholine with a triazole derivative. One common method involves the use of 1,2,4-triazole and 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole N-oxide, while reduction may produce a triazole-substituted morpholine .
Wissenschaftliche Forschungsanwendungen
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activities, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer research, it is believed to induce apoptosis in cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities.
Morpholine: A simpler analog that lacks the triazole ring.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-containing compound with potential anticancer properties.
Uniqueness
4-(2-(1H-1,2,4-Triazol-1-yl)ethyl)morpholine is unique due to its dual functionality, combining the properties of both the morpholine and triazole rings. This dual functionality enhances its biological activities and makes it a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
51444-30-5 |
|---|---|
Molekularformel |
C8H14N4O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-[2-(1,2,4-triazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C8H14N4O/c1(2-12-8-9-7-10-12)11-3-5-13-6-4-11/h7-8H,1-6H2 |
InChI-Schlüssel |
QSRIMEJLSVTOCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
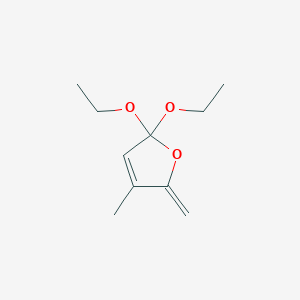
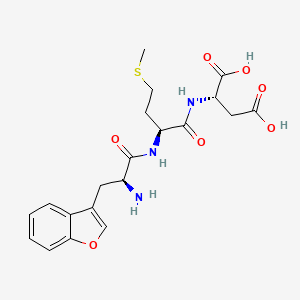
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
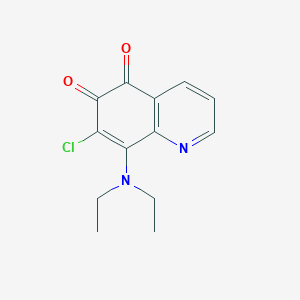
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
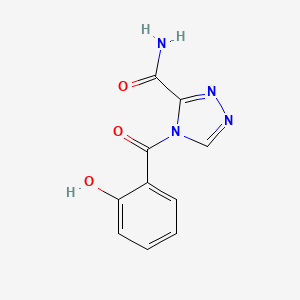
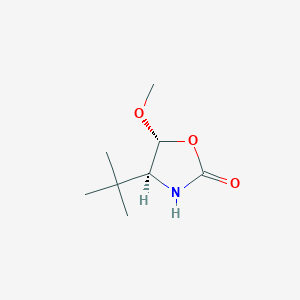
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
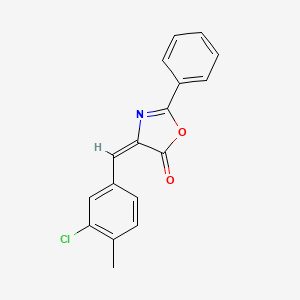
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
